molecular formula C15H14N2O2 B15336574 1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one

1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one

Cat. No.: B15336574
M. Wt: 254.28 g/mol
InChI Key: KLPYKGDSWOENOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a methoxy group at the para position of the phenyl ring and a methyl group at the 6-position of the benzimidazole ring contributes to the unique properties of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one typically involves the condensation of 4-methoxyaniline with 6-methyl-1,2-phenylenediamine in the presence of a suitable condensing agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole-2-one derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione
  • 1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione
  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-methyl-1H-benzimidazol-2-one

InChI

InChI=1S/C15H14N2O2/c1-10-3-8-13-14(9-10)17(15(18)16-13)11-4-6-12(19-2)7-5-11/h3-9H,1-2H3,(H,16,18)

InChI Key

KLPYKGDSWOENOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)N2C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.